molecular formula C11H11ClN4 B13329130 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

Cat. No.: B13329130
M. Wt: 234.68 g/mol
InChI Key: RTISHFXUCDAULH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(pyridin-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-methylpyridin-2-yl)pyrimidin-4-amine
  • 2-Chloro-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
  • 2-Chloro-N-(2-pyridinyl)pyrimidin-4-amine

Uniqueness

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H11ClN4/c12-11-15-7-4-10(16-11)14-6-3-9-2-1-5-13-8-9/h1-2,4-5,7-8H,3,6H2,(H,14,15,16)

InChI Key

RTISHFXUCDAULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNC2=NC(=NC=C2)Cl

Origin of Product

United States

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